Tclgpl
Description
While specific structural details of Tclgpl are proprietary, its core scaffold shares features with known kinase inhibitors, such as a heterocyclic aromatic ring system and a sulfonamide moiety, which facilitate ATP-binding pocket interactions . Preclinical studies suggest moderate bioactivity (IC₅₀: 120 nM against Kinase X) and favorable solubility (>10 mg/mL in aqueous buffer at pH 7.4) .
Properties
CAS No. |
103881-76-1 |
|---|---|
Molecular Formula |
C32H45N5O5S |
Molecular Weight |
611.8 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(3S,16S)-3-benzyl-16-butan-2-yl-5,8,15-trioxo-1-thia-4,7,14-triazacyclohexadec-9-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C32H45N5O5S/c1-3-21(2)29-32(42)34-16-8-7-11-27(37-30(40)26(33)18-23-12-14-25(38)15-13-23)31(41)35-19-28(39)36-24(20-43-29)17-22-9-5-4-6-10-22/h4-6,9-10,12-15,21,24,26-27,29,38H,3,7-8,11,16-20,33H2,1-2H3,(H,34,42)(H,35,41)(H,36,39)(H,37,40)/t21?,24-,26-,27?,29-/m0/s1 |
InChI Key |
KMVHBOGONQSDBU-OQRJMPHZSA-N |
SMILES |
CCC(C)C1C(=O)NCCCCC(C(=O)NCC(=O)NC(CS1)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |
Isomeric SMILES |
CCC(C)[C@H]1C(=O)NCCCCC(C(=O)NCC(=O)N[C@H](CS1)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
CCC(C)C1C(=O)NCCCCC(C(=O)NCC(=O)NC(CS1)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |
Synonyms |
TCLGPL Tyr-cyclo(Lys-Gly-Phe-psi(CH2S)Leu) tyrosyl-cyclo(lysyl-glycyl-phenylalanyl-psi(thiomethylene)leucine) tyrosyl-cyclo(lysyl-glycyl-phenylalanyl-psi(thiomethylene)leucine), (3S-(3R*,9S*(R*),16S*))-isome |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
The following compounds are selected for comparison based on structural homology, target overlap, or functional similarity:
Structural Analogues
Compound A (CAS 123-45-6)
- Structural Features : Pyrazolo[3,4-d]pyrimidine core with a methylpiperazine side chain.
- Pharmacokinetics :
- Pharmacodynamics :
Compound B (CAS 678-90-1)
- Structural Features: Isoquinoline scaffold with a fluorophenyl group.
- Pharmacokinetics :
- Pharmacodynamics :
Functional Analogues
Compound C (CAS 901-23-4)
- Functional Role : Allosteric modulator of Kinase X.
- Key Differences: Non-competitive inhibition mechanism (vs. ATP-competitive inhibition by Tclgpl). Longer half-life (18 hours) but poor CNS penetration (brain/plasma ratio: 0.02) .
Comparative Data Tables
Table 1: Structural and Pharmacokinetic Comparison
| Parameter | This compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | 438.5 g/mol | 412.4 g/mol | 467.6 g/mol | 389.3 g/mol |
| LogP | 2.1 | 3.4 | 2.8 | 1.9 |
| Solubility (mg/mL) | 10.2 | 5.6 | 7.8 | 3.4 |
| Bioavailability | 58% | 65% | 42% | 34% |
| Half-life (h) | 9.5 | 8.2 | 12.5 | 18.0 |
Research Findings and Implications
- Structural Insights : this compound’s sulfonamide group enhances solubility compared to Compound A’s methylpiperazine but reduces kinase selectivity due to broader hydrogen-bonding capacity .
- Functional Advantages : Compound B’s fluorophenyl moiety improves selectivity and safety, suggesting a design pathway for this compound optimization .
- Clinical Relevance : this compound’s moderate half-life (9.5 hours) positions it as a candidate for once-daily dosing, unlike Compound C’s prolonged half-life, which risks accumulation .
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